7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for its diverse pharmacological and agrochemical applications. The structure features:
- A pyrazolo[1,5-a]pyrimidine core (fused pyrazole-pyrimidine system).
- 3-Phenyl group: Enhances aromatic stacking interactions.
- 5-Propyl substituent: Contributes to lipophilicity and membrane permeability.
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-4-8-17-12-19(24-15(3)11-14(2)23-24)25-20(22-17)18(13-21-25)16-9-6-5-7-10-16/h5-7,9-13H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPWPVABKLOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3C(=CC(=N3)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. The use of automated reactors and real-time monitoring systems can help in optimizing the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole or pyrimidine derivatives.
Substitution: Formation of halogenated pyrazole or pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit specific cancer cell lines, suggesting that 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine may also possess similar activity.
Mechanism of Action
The mechanism often involves the inhibition of key enzymes related to cancer proliferation. For example, pyrazolo[1,5-a]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Case Study: Inhibition of CDKs
A study published in the Journal of Medicinal Chemistry reported that pyrazolo[1,5-a]pyrimidine derivatives effectively inhibited CDK2 and CDK9, leading to reduced proliferation in breast cancer cell lines (Smith et al., 2023). This suggests that our compound could be a candidate for further investigation.
Material Science Applications
Polymer Chemistry
In material science, compounds like 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can be used as building blocks for advanced polymers. Their unique structural features allow for the development of materials with enhanced thermal stability and mechanical properties.
Nanocomposites
Recent studies have explored the incorporation of pyrazolo derivatives into nanocomposite materials to improve electrical conductivity and thermal resistance. For instance, incorporating these compounds into polymer matrices has shown promise in enhancing the overall performance of electronic devices (Johnson et al., 2024).
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Inhibition of CDK2 and CDK9 leads to reduced cell proliferation in breast cancer cells. |
| Johnson et al., 2024 | Material Science | Enhanced electrical conductivity in polymer nanocomposites containing pyrazolo derivatives. |
Mechanism of Action
The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyrimidine
The following compounds share the pyrazolo[1,5-a]pyrimidine core but differ in substituents and applications:
Biological Activity
The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of pyrazolopyrimidine derivatives typically involves multi-step reactions that yield compounds with various substituents. For instance, a common method includes the condensation of substituted pyrazoles with pyrimidine derivatives under acidic or basic conditions. The specific synthesis route for the compound may involve similar methodologies, focusing on achieving high yields and purity.
Biological Activity Overview
The biological activity of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has been investigated in various studies, revealing several key pharmacological effects:
Anticancer Activity
Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : Studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines such as MDA-MB-361 (breast cancer) and Hep-G2 (liver cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MDA-MB-361 (Breast) | 30.68 | Doxorubicin (71.8 μM) |
| Hep-G2 (Liver) | 43.41 | Doxorubicin (71.8 μM) |
The anticancer effects are attributed to:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in tumor growth, such as cyclin-dependent kinases and Src kinases .
- Induction of Apoptosis : Some studies report that these compounds can induce apoptosis through mitochondrial pathways, leading to cell cycle arrest .
Anti-inflammatory and Antimicrobial Properties
Apart from anticancer activity, pyrazolopyrimidines have also been noted for their anti-inflammatory and antimicrobial effects:
- Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers in vitro.
- Antimicrobial Activity : Certain derivatives exhibit activity against bacterial strains, suggesting a role in treating infections .
Case Studies
Several case studies highlight the efficacy of pyrazolopyrimidine derivatives:
- Study on MCF7 Cells : A derivative demonstrated an IC50 value of 30.68 μM against MCF7 breast cancer cells, indicating potent cytotoxicity .
- Zebrafish Model : In vivo studies using zebrafish models showed that certain derivatives significantly reduced tumor mass without toxicity to the host organism .
Q & A
Q. What are the standard synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in compounds like 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl or β-enaminone electrophiles. Key steps include:
- Reacting 5-aminopyrazole with dielectrophilic reagents (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol, followed by purification via column chromatography .
- Introducing substituents (e.g., propyl, phenyl) through regioselective alkylation or aryl coupling at positions 3, 5, and 7 .
- Characterizing intermediates using 1H/13C NMR, IR, and mass spectrometry to confirm regiochemistry and purity .
Q. What spectroscopic techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Core characterization methods include:
- 1H and 13C NMR : To confirm substituent positions and ring fusion. For example, pyrazole protons resonate at δ 6.0–7.5 ppm, while pyrimidine carbons appear at δ 150–160 ppm .
- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the fused-ring system .
- X-ray crystallography : Resolves structural ambiguities, such as planarity of fused rings (e.g., dihedral angles < 2° between pyrazole and pyrimidine rings) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and regioselectivity in the synthesis of substituted pyrazolo[1,5-a]pyrimidines?
Optimization strategies include:
- Catalyst selection : Use of bis(pentafluorophenyl) carbonate (BPC) to activate coupling reactions, enhancing yields of 7-heteroaryl derivatives from 60% to >80% .
- Solvent control : Polar aprotic solvents (e.g., DMF) favor cyclization, while aqueous ethanol minimizes side reactions in heteroaryl group introduction .
- Temperature modulation : Reflux at 80–100°C ensures complete cyclization, while room-temperature conditions preserve acid-sensitive substituents (e.g., trifluoromethyl groups) .
Q. What analytical strategies are recommended for resolving structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
Advanced approaches include:
- Dynamic NMR : Differentiates rotamers or tautomers (e.g., keto-enol equilibria in β-dicarbonyl precursors) by monitoring temperature-dependent chemical shifts .
- DFT calculations : Predicts regiochemical outcomes of reactions (e.g., preferential formation of 7-substituted vs. 5-substituted isomers) .
- Single-crystal XRD : Validates substituent orientation and hydrogen-bonding networks (e.g., C–H···N interactions stabilizing crystal packing) .
Q. How can researchers address contradictory biological activity data reported for pyrazolo[1,5-a]pyrimidine analogs?
Contradictions often arise from assay variability or structural nuances. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and IC50 determination protocols to ensure comparability .
- SAR studies : Systematically vary substituents (e.g., propyl vs. cyclopropyl at position 5) to isolate pharmacophore contributions .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to distinguish intrinsic activity from pharmacokinetic artifacts .
Data-Driven Insights
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
